molecular formula C10H12O3 B168020 2-(2-Ethylphenoxy)acetic acid CAS No. 1798-03-4

2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020
CAS No.: 1798-03-4
M. Wt: 180.2 g/mol
InChI Key: DIJUOSYHQYABQM-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an ethyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(2-Ethylphenoxy)acetic acid involves the reaction of 2-chlorophenylacetic acid with 2-ethylphenol under alkaline conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2-Ethylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to plant growth regulators and herbicides.

    Medicine: Research on its potential therapeutic effects and pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound without the ethyl substitution.

    2-(2-Methylphenoxy)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(2-Chlorophenoxy)acetic acid: Contains a chlorine atom at the ortho position.

Uniqueness

2-(2-Ethylphenoxy)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUOSYHQYABQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324906
Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-03-4
Record name 1798-03-4
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Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethylphenoxy)acetic acid
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